methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
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Description
Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They show excessive selectivity towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.
Mode of Action
Similar compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Similar compounds have been found to affect the cox-2 pathway . By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
Similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds can inhibit the production of prostaglandins by inhibiting COX-2, thereby reducing inflammation and pain.
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylmethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-5-7-12(8-6-11)23(20,21)10-13-15(16(19)22-2)14-4-3-9-18(14)17-13/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVGRQDHNAHAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCC3=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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